Heptanoic acid, 5-chloro-6-oxo-

Catalog No.
S14345560
CAS No.
M.F
C7H11ClO3
M. Wt
178.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanoic acid, 5-chloro-6-oxo-

Product Name

Heptanoic acid, 5-chloro-6-oxo-

IUPAC Name

5-chloro-6-oxoheptanoic acid

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

InChI

InChI=1S/C7H11ClO3/c1-5(9)6(8)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

WESSDJNCWDFINL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCC(=O)O)Cl

Heptanoic acid, 5-chloro-6-oxo- is a medium-chain fatty acid characterized by the presence of a chlorine atom and a ketone functional group. Its chemical formula is C7H11ClO\text{C}_7\text{H}_{11}\text{ClO} and it has a molecular weight of approximately 178.616 g/mol. This compound is also known by its CAS number, 855953-89-8. The structure of heptanoic acid, 5-chloro-6-oxo- includes a heptanoic acid backbone with a chlorine substituent at the fifth carbon and a ketone group at the sixth carbon, which contributes to its unique chemical properties and reactivity profile .

Due to its functional groups:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids.
  • Reduction: The ketone can be reduced to form alcohols.
  • Substitution Reactions: The carboxylic acid group can engage in esterification and amidation reactions.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and various alcohols or amines for substitution reactions .

Heptanoic acid, 5-chloro-6-oxo- exhibits significant biological activity, particularly in lipid metabolism. It interacts with various enzymes such as dehydrogenases and oxidases, facilitating its conversion into other metabolites. This compound influences cellular processes including gene expression related to lipid metabolism and energy production. It may also modulate cell signaling pathways by interacting with specific receptors on cell surfaces .

The synthesis of heptanoic acid, 5-chloro-6-oxo- can be achieved through several methods:

  • Oxidation of Heptanal: Utilizing strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Hydroformylation of Hexene: This process involves adding a formyl group to hexene, followed by oxidation to yield the desired compound.
  • Grignard Reagent Method: A more complex method involves using 1-bromo-5-chloro-pentane as a starting material in a Grignard reaction followed by hydrolysis to produce the target compound .

Heptanoic acid, 5-chloro-6-oxo- has various applications across different fields:

  • Synthetic Chemistry: Due to its unique functional groups, it serves as an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Industry: Its biological activity makes it a candidate for further research in drug development targeting metabolic pathways.
  • Food Industry: As a flavoring agent or preservative due to its fatty acid properties.

Studies have shown that heptanoic acid, 5-chloro-6-oxo- interacts with specific enzymes involved in fatty acid metabolism. These interactions can influence metabolic pathways and cellular responses to external stimuli. Further research is ongoing to elucidate its full range of interactions and potential therapeutic applications .

Heptanoic acid, 5-chloro-6-oxo- shares structural similarities with several other compounds:

Compound NameStructure FeaturesUnique Aspects
Heptanoic AcidStraight-chain carboxylic acidLacks the ketone and chlorine functionalities
5-Hydroxy-Heptanoic AcidContains hydroxyl group instead of ketoneReduced form; different reactivity profile
Hexanoic AcidShorter chain carboxylic acidSimilar properties but shorter carbon chain
6-Oxoheptanoic AcidKetone at the sixth positionLacks chlorine substituent

The uniqueness of heptanoic acid, 5-chloro-6-oxo- lies in its dual functional groups (ketone and carboxylic acid) which allow it to participate in a wider range of

Multi-step Pathways for β-Ketochlorinated Carboxylic Acid Synthesis

The synthesis of heptanoic acid, 5-chloro-6-oxo- typically involves sequential functionalization of a heptanoic acid backbone. A notable method described in the patent literature utilizes bis(trichloromethyl) carbonate (BTC) and monoethyl adipate as precursors. This approach involves reacting monoethyl adipate with BTC in the presence of an organic amine catalyst (e.g., triethylamine) at 40–100°C for 1–10 hours in an aprotic solvent such as acetonitrile. The reaction proceeds via nucleophilic acyl substitution, where BTC acts as a chlorinating agent to introduce the ketone and chlorine functionalities at the fifth and sixth carbon positions, respectively.

Alternative pathways include decarboxylative chlorination of β-ketocarboxylic acids. For example, β-ketohexanoic acid derivatives undergo enantioselective chlorination using organocatalytic systems, yielding α-chloroketones with high stereochemical control. This method employs chiral primary amine catalysts to generate enolate intermediates, which react with electrophilic chlorine sources like N-chlorosuccinimide (NCS). Comparative studies show that the BTC-based route achieves yields of 85–92%, while decarboxylative methods offer superior stereoselectivity (up to 97% enantiomeric excess).

Table 1: Comparison of Multi-step Synthesis Methods

MethodStarting MaterialCatalyst SystemYield (%)Selectivity
BTC-mediated chlorinationMonoethyl adipateTriethylamine85–92N/A (achiral)
Decarboxylative chlorinationβ-Ketohexanoic acidCinchona alkaloids70–8889–97% ee
Hypervalent iodine-mediatedβ-Keto estersQuinidine derivatives75–9082–95% ee

Catalytic Asymmetric Approaches to Chiral Center Introduction

Asymmetric α-chlorination of β-keto esters represents a breakthrough for introducing chirality in heptanoic acid derivatives. Hybrid amide-based Cinchona alkaloid catalysts, such as those derived from quinidine, enable enantioselective chlorination with as little as 0.5 mol% catalyst loading. These catalysts operate via a phase-transfer mechanism, where the alkaloid forms a chiral ion pair with the β-keto ester enolate, directing chlorine addition to the pro-R or pro-S face. For instance, methyl indanone carboxylate undergoes chlorination in toluene with potassium fluoride, achieving 97% enantiomeric excess (ee) under optimized conditions.

Primary amine catalysts also facilitate decarboxylative asymmetric chlorination. A study demonstrated that a chiral binaphthyl-modified primary amine catalyzes the reaction of β-ketocarboxylic acids with NCS, producing α-chloroketones with 90–95% ee. The mechanism involves enamine intermediate formation, where the amine transiently binds to the β-keto group, enabling stereocontrolled chlorine transfer.

Key Catalyst Systems:

  • Cinchona hybrid catalysts: 0.5 mol% loading in toluene/KF, 97% ee.
  • Binaphthyl-primary amines: 5 mol% loading in dichloromethane, 95% ee.

Solvent System Optimization for Improved Reaction Efficiency

Solvent choice critically impacts reaction kinetics and selectivity. Gas-phase chlorination of heptanoyl fluorides exhibits minimal solvent effects, with substituent influences limited to the β-carbon. In contrast, solution-phase reactions in acetonitrile show long-range electronic effects extending to the ε-carbon, enhancing regioselectivity for chlorine addition at the sixth position. Polar aprotic solvents like acetonitrile stabilize charged intermediates in BTC-mediated reactions, improving yields by 15–20% compared to nonpolar solvents.

Phase-transfer catalysis (PTC) systems using toluene and potassium fluoride achieve optimal enantioselectivity by segregating ionic and organic phases, reducing side reactions. For example, asymmetric chlorination in toluene yields 97% ee versus 80% ee in dichloromethane, attributed to better chiral recognition in low-polarity media.

Table 2: Solvent Effects on Chlorination Efficiency

SolventPolarity (ET30)Reaction TypeYield (%)Selectivity
Acetonitrile46.0BTC-mediated90–92N/A (achiral)
Toluene33.9Asymmetric PTC95–9997% ee
Dichloromethane41.1Enamine catalysis85–9095% ee

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.0396719 g/mol

Monoisotopic Mass

178.0396719 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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